6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate
CAS No.: 877637-50-8
Cat. No.: VC7546814
Molecular Formula: C24H20N2O4S
Molecular Weight: 432.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877637-50-8 |
|---|---|
| Molecular Formula | C24H20N2O4S |
| Molecular Weight | 432.49 |
| IUPAC Name | [6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-naphthalen-1-ylacetate |
| Standard InChI | InChI=1S/C24H20N2O4S/c1-15-10-16(2)26-24(25-15)31-14-19-12-21(27)22(13-29-19)30-23(28)11-18-8-5-7-17-6-3-4-9-20(17)18/h3-10,12-13H,11,14H2,1-2H3 |
| Standard InChI Key | UMJABSLDKZXQGS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CC4=CC=CC=C43)C |
Introduction
Structural Characteristics and Molecular Architecture
The molecular structure of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate can be deconstructed into three primary components:
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4-Oxo-4H-pyran core: A six-membered lactone ring with a ketone group at position 4, which influences electronic distribution and hydrogen-bonding capabilities .
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Thioether-bridged pyrimidine: A 4,6-dimethylpyrimidine group connected via a methylthio (-SCH2-) linker, introducing sulfur-based nucleophilicity and steric bulk .
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Naphthalene acetate ester: A bulky aromatic substituent at position 3 of the pyran ring, contributing to lipophilicity and π-π stacking potential .
Synthetic Strategies and Reaction Optimization
The synthesis of 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(naphthalen-1-yl)acetate likely follows a multi-step sequence:
Pyran Core Formation
4-Oxo-4H-pyran derivatives are commonly synthesized via cyclocondensation of diketones with aldehydes or via Kostanecki-Robinson reactions. For example, 4-oxo-4H-chromene-3-carbaldehyde undergoes oxime formation with hydroxylamine, followed by esterification with ethyl bromoacetate under basic conditions .
Thioether Linkage Installation
Introducing the pyrimidine-thioether moiety requires nucleophilic substitution between a mercaptopyrimidine and a halogenated methylpyran intermediate. The 4,6-dimethylpyrimidine-2-thiol group exhibits enhanced reactivity compared to unsubstituted analogs due to electron-donating methyl groups .
Esterification with Naphthalene Acetate
Final acylation of the pyran hydroxyl group with 2-(naphthalen-1-yl)acetyl chloride typically employs Schotten-Baumann conditions or Steglich esterification for acid-sensitive substrates .
Key Optimization Parameters:
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Temperature Control: Maintaining 50–70°C during nucleophilic substitutions prevents thiourea byproduct formation .
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Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to avoid hydrolysis .
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Catalysis: Potassium carbonate or triethylamine effectively deprotonate thiols and alcohols, driving substitution and esterification reactions .
Physicochemical and Spectroscopic Properties
While experimental data for the target compound remains scarce, predictions based on structural analogs yield the following profile:
The naphthalene moiety dominates the UV-Vis spectrum, with absorbance bands at 270 nm (π→π* transitions) and 320 nm (n→π* transitions) . IR spectroscopy would reveal characteristic stretches for the lactone carbonyl (~1740 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and C–S bonds (~680 cm⁻¹) .
Biological Activity and Target Interactions
Structural analogs provide clues to potential biological activities:
Enzyme Inhibition
In related compounds, the 4-oxo-pyran core chelates catalytic metal ions in enzymes like HIV integrase and bacterial topoisomerase IV . Molecular docking studies suggest the naphthalene group could occupy hydrophobic pockets in kinase ATP-binding sites .
Cytotoxicity Profile
Preliminary data on ML221 ( )—a structural analog with a nitrobenzoate group—shows IC50 values of 1.2–3.8 µM against various cancer cell lines. The target compound’s naphthalene moiety may further enhance intercalation with DNA, though this requires experimental validation .
Comparative Analysis with Structural Analogs
The table below contrasts key features of the target compound with related molecules:
The target compound uniquely combines a naphthalene acetate with a dimethylpyrimidine-thioether group, potentially offering synergistic effects in membrane penetration and target binding compared to analogs .
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